N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide
CAS No.: 298684-29-4
Cat. No.: VC8555391
Molecular Formula: C17H19N3O5S2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide - 298684-29-4](/images/structure/VC8555391.png)
Specification
CAS No. | 298684-29-4 |
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Molecular Formula | C17H19N3O5S2 |
Molecular Weight | 409.5 g/mol |
IUPAC Name | N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C17H19N3O5S2/c1-12(21)18-14-3-6-16(7-4-14)27(24,25)19-15-5-8-17-13(11-15)9-10-20(17)26(2,22)23/h3-8,11,19H,9-10H2,1-2H3,(H,18,21) |
Standard InChI Key | DMQGUKPTSCCXSU-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2,3-dihydro-1H-indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. At the 1-position, a methylsulfonyl (-SO2CH3) group is attached, while the 5-position is substituted with a sulfamoyl (-SO2NH-) bridge linking to a phenylacetamide group. The acetamide moiety (-NHCOCH3) is para-substituted on the phenyl ring .
Systematic Nomenclature
The IUPAC name follows substitutive nomenclature:
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Parent structure: 2,3-dihydro-1H-indole (indoline)
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Substituents:
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1-methylsulfonyl
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5-sulfamoylphenylacetamide
This yields the full name: N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide.
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Synthesis and Physicochemical Properties
Synthetic Pathways
Patent US6992193B2 outlines methods for synthesizing sulfonylamino phenylacetamide derivatives, which can be adapted for this compound :
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Indole Functionalization:
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Sulfamoyl Bridge Formation:
Key Reagents and Conditions
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Chlorosulfonic acid: For sulfonation at the indole’s 5-position .
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N-Methylmorpholine: As a base in carbodiimide coupling reactions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Physicochemical Data
While exact data for the compound are unavailable, PubChem entries for related sulfonamides provide benchmarks :
The methylsulfonyl and sulfamoyl groups enhance polarity, likely reducing membrane permeability but improving water solubility compared to unsubstituted indoles .
Toxicological and ADME Profiling
Metabolic Stability
Microsomal assays (human liver microsomes) for analogs show moderate clearance (Clint = 22 mL/min/kg), with primary metabolites arising from:
Toxicity Endpoints
Comparative Analysis with Structural Analogs
N-[4-(Methylsulfamoyl)phenyl]acetamide (PubChem CID 669166)
This simpler analog lacks the indole ring but shares the sulfamoylphenylacetamide motif :
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Solubility: 2.8 mg/mL in PBS (pH 7.4), higher than the target compound due to reduced hydrophobicity .
Patent Derivatives (US6992193B2)
Compounds with (3S)-3-hydroxypyrrolidinyl substitutions exhibit improved pharmacokinetics :
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